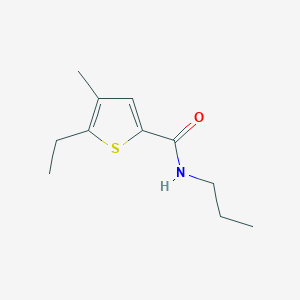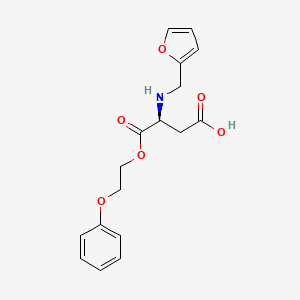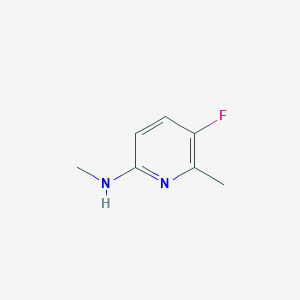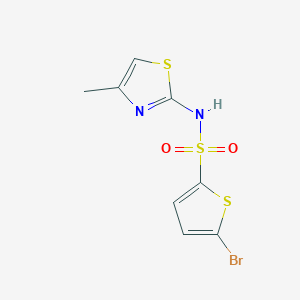
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a thiazole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methylthiazol-2-yl)ethanone with thiourea in ethanol. This reaction forms the thiazole ring with a bromine substituent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting 2-bromothiophene with sulfonamide under basic conditions. This reaction forms the thiophene ring with a sulfonamide substituent.
Coupling Reaction: The final step involves coupling the thiazole and thiophene rings using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction temperatures and times, and using continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole and thiophene rings can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in organic solvents like dichloromethane (DCM) or acetonitrile.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in ether solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted thiazole and thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers for electronic applications.
Biological Research: It can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7BrN2O2S3 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S3/c1-5-4-14-8(10-5)11-16(12,13)7-3-2-6(9)15-7/h2-4H,1H3,(H,10,11) |
Clé InChI |
XNQCTYXOTQJJDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



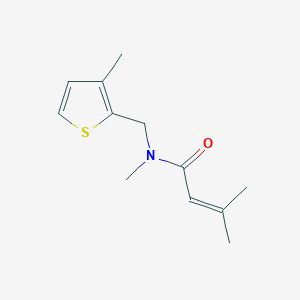
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)



![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)

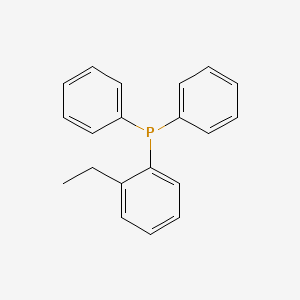
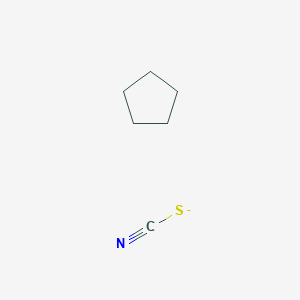
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
